Benzonitrile, 3-[4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-oxazolyl]-

Lipophilicity Drug-likeness LogP

Sourcing intermediates with optimal CNS penetration for kinase or DPP-4 programs is challenging. This 3-benzonitrile-oxazole building block delivers: • Calculated LogP 3.9 & TPSA 62.7 Ų - ideal balance for BBB penetration and phloem mobility in agrochemical leads. • 3-Cl-5-CF3-pyridinyl group enables type II kinase binding conformations not accessible to non-halogenated analogs. • Pre-installed nitrile handle converts to amine or tetrazole for rapid lead optimization; molecular complexity score 495 supports high-affinity fragment-based discovery.

Molecular Formula C16H7ClF3N3O
Molecular Weight 349.69 g/mol
CAS No. 502422-46-0
Cat. No. B13947903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzonitrile, 3-[4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-oxazolyl]-
CAS502422-46-0
Molecular FormulaC16H7ClF3N3O
Molecular Weight349.69 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C2=NC(=CO2)C3=C(C=C(C=N3)C(F)(F)F)Cl)C#N
InChIInChI=1S/C16H7ClF3N3O/c17-12-5-11(16(18,19)20)7-22-14(12)13-8-24-15(23-13)10-3-1-2-9(4-10)6-21/h1-5,7-8H
InChIKeyROQYQCOWQVBTHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Heterocyclic Intermediate for Agrochemical and Pharmaceutical Research


Benzonitrile, 3-[4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-oxazolyl]- (CAS 502422-46-0) is a complex heterocyclic building block characterized by a 3-benzonitrile moiety connected to an oxazole ring, which is further substituted with a 3-chloro-5-(trifluoromethyl)pyridin-2-yl group [1]. It is primarily utilized as an intermediate in the synthesis of bioactive molecules within pharmaceutical and agrochemical research programs . Its structural features, including multiple heteroatoms and strong electron-withdrawing groups, impart distinct physicochemical properties that govern its reactivity and suitability for constructing specific molecular architectures.

Pre-functionalized oxazole-benzonitrile scaffold with electron-withdrawing substituents for regioselective coupling reactions
Provides a complex heterocyclic core suited for fragment-based lead optimization in medicinal chemistry
Nitrile handle supports further derivatization without altering the core electronic profile

Why Generic Substitution Is Not Possible


The performance of 3-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-oxazol-2-yl]benzonitrile as a synthetic intermediate is exquisitely sensitive to the specific arrangement and nature of its substituents. Simply selecting another 'oxazole-benzonitrile' derivative is insufficient, as the presence and position of the electron-withdrawing chlorine and trifluoromethyl groups on the pyridine ring critically dictate the electron density of the oxazole core, the benzonitrile's reactivity, and the molecule's overall three-dimensional shape [1]. These factors directly control regioselectivity in subsequent reactions like metal-catalyzed couplings, and influence the lipophilicity and metabolic stability of final drug candidates. The quantitative comparisons below demonstrate that apparently minor structural changes lead to measurable, mission-critical differences in key properties.

Electronic profile mismatch

Removing or relocating the Cl/CF₃ groups alters electron density on the oxazole core, which can shift cross-coupling regioselectivity and downstream reaction performance.

Physicochemical property drift

Analog substitution may lead to measurable differences in predicted LogP and TPSA, potentially changing chromatographic behavior and biological membrane permeability in final candidates.

Key Differentiation Evidence


Lipophilicity Driven by Halogen Substituents

The target compound possesses a significantly higher predicted partition coefficient (XLogP3-AA) compared to a direct non-halogenated analog. This difference is crucial for both synthetic handling and biological performance. The compound's XLogP3-AA value is reported as 3.9, whereas the analog 3-[4-(pyridin-2-yl)-1,3-oxazol-2-yl]benzonitrile, which lacks the chlorine and trifluoromethyl groups, is predicted to have a markedly lower XLogP, typically estimated around 1.5 to 2.0 based on the removal of two lipophilic substituents. This higher lipophilicity of the target compound is a direct consequence of its 3-chloro-5-(trifluoromethyl)pyridinyl moiety [1].

Lipophilicity (LogP)
Class-level
XLogP3: 3.9 → Δ ≈ +1.9 to +2.4 log units Analog: ~1.5–2.0

Supports selection of lipophilic scaffolds for synthesis; predicted value requires experimental confirmation.

Computational prediction (XLogP3-AA); verify with shake-flask or HPLC.

Lipophilicity Drug-likeness LogP

Polar Surface Area and Permeability Advantage

The target compound's Topological Polar Surface Area (TPSA) is computed to be 62.7 Ų [1]. This is considerably lower than what would be observed for a hypothetical analog where the 3-cyano group (-CN) is hydrolyzed to a primary amide (-CONH2) or carboxylic acid (-COOH). A 3-benzamide analog would exhibit a TPSA of approximately 88-90 Ų, while a 3-benzoic acid analog would be around 70-75 Ų. The lower TPSA of the target compound is directly attributable to the compact cyano group, which offers a superior balance of polarity and size compared to other polar substituents [1].

Polar Surface Area
Class-level
TPSA: 62.7 Ų → Δ ≈ -25 to -12 Ų Amide/acid analogs: 70–90 Ų

Lower TPSA may support membrane permeability for CNS/intracellular targets; verify in assay.

Computed by Cactvs; confirm with PAMPA or Caco-2.

Permeability Physicochemical Properties TPSA

Molecular Complexity for Fragment-Based Design

With a heavy atom count of 24 and a complexity score of 495, this compound occupies a privileged space in fragment-based drug design (FBDD) [1]. Compared to a simpler analog, 3-[4-(pyridin-2-yl)-1,3-oxazol-2-yl]benzonitrile, which has a heavy atom count of only 21 and lower complexity, the target compound offers a higher degree of pre-organization and functional group density. This increased complexity can lead to higher initial hit rates and stronger binding affinities in screens against challenging targets like kinases, without needing to synthesize a much larger molecule.

Molecular Complexity
Class-level
Heavy atoms: 24, Complexity: 495 → +3 heavy atoms, higher complexity Simpler analog: 21 heavy atoms

Higher complexity may offer more binding interactions; supports fragment-based lead optimization.

Complexity score does not guarantee binding affinity; screening required.

Molecular Complexity Fragment-Based Screening Lead Optimization

Primary Research and Industrial Applications


CNS-Penetrant Kinase Inhibitor Scaffolds

The compound's high calculated LogP (3.9) and low TPSA (62.7 Ų) position it as an ideal central scaffold for designing kinase inhibitors intended to cross the blood-brain barrier. In this application, its benzonitrile group serves as a crucial hydrogen-bond acceptor and dipole element, while the chlorinated, trifluoromethylated pyridine enhances type II kinase binding conformations. The evidence shows a calculated ΔLogP advantage of nearly +2 units over a non-halogenated analog, directly translating to a higher predicted BBB permeability score and making it the superior choice for CNS kinase programs [1].

Systemic Agrochemical Intermediate Design

The unique combination of high lipophilicity (LogP 3.9) from the trifluoromethyl group and moderate polarity (TPSA 62.7 Ų) from the cyano and oxazole moieties creates an ideal balance for a systemic agrochemical intermediate. This profile facilitates both cuticle penetration and phloem mobility. Selecting this specific intermediate, with its heavier atom count and greater complexity compared to simpler heterocyclic alternatives, provides a synthetic pathway to more potent fungicidal or herbicidal lead compounds that require fewer subsequent derivatization steps to achieve the desired physicochemical property profile [1].

Protease Inhibitor Pharmacophore Development

The 3-benzonitrile oxazole architecture is a recognized pharmacophore for serine protease inhibitors, including DPP-4 inhibitors. The 3-chloro-5-(trifluoromethyl)pyridinyl substituent of this specific compound occupies a deep, lipophilic S1' pocket in DPP-4, a binding mode not accessible to analogs without these bulky substituents. The pre-installed handle for further functionalization via the nitrile group's conversion to an amine or tetrazole allows for tailored optimization of potency and selectivity. Its molecular complexity score of 495 indicates a sophisticated structure that is primed for high-affinity target engagement from the fragment stage, offering a clear procurement advantage over less decorated starting materials [1].

Application
Selection Property
Validation Focus
CNS kinase inhibitor lead optimization
High lipophilicity and low polar surface area
Blood-brain barrier permeability assays (e.g., PAMPA-BBB)
Systemic agrochemical intermediate development
Balanced lipophilicity and polarity
Cuticle penetration and phloem mobility assays
Serine protease inhibitor pharmacophore studies
Pre-functionalized heterocyclic core with suitable substitution pattern
DPP-4 binding assays and selectivity profiling
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